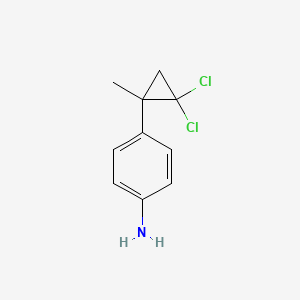
1-methylquinuclidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methylquinuclidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16IN It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-methylquinuclidin-1-ium iodide can be synthesized through the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in an organic solvent such as chloroform. The process is highly exothermic, requiring careful control of reaction conditions to prevent potential hazards .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-methylquinuclidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-methylquinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methylquinuclidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: This compound has a similar bicyclic structure but with an additional nitrogen atom.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium iodide: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-methylquinuclidin-1-ium iodide is unique due to its specific bicyclic framework and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
3618-94-8 |
|---|---|
Molekularformel |
C8H16IN |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
1-methyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9-5-2-8(3-6-9)4-7-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TUTNHWJJFPQYAG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CCC(CC1)CC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)





![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)

![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
